Boc-Gly-OH-15N

Stable-isotope dilution mass spectrometry Internal standard quantitation Peptide impurity analysis

Securing a reliable, co-eluting SIL-IS for MS quantitation or a 15N-labeled building block compatible with Boc/Bzl SPPS often presents supply chain challenges. Boc-Gly-OH-15N (M+1 mass shift, 98 atom% 15N) resolves both: • Single 15N label ensures baseline chromatographic co-elution with unlabeled analyte while providing unambiguous +1 Da MS discrimination-enabling ICH Q2(R1) method validation for accuracy, precision, and recovery. • Acid-labile Boc group provides orthogonal protection for Boc/Bzl SPPS, enabling site-specific 15N incorporation into difficult or base-sensitive peptide sequences where Fmoc-Gly-OH-15N cannot substitute. • Supplied with ≥98% chemical purity; melting point (86-89 °C) identical to unlabeled analog confirms structural fidelity and phase-behavior equivalence.

Molecular Formula C7H13NO4
Molecular Weight 176.18 g/mol
CAS No. 106665-75-2
Cat. No. B558797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Gly-OH-15N
CAS106665-75-2
SynonymsBoc-Gly-OH-15N; N-(tert-Butoxycarbonyl)glycine-15N; Glycine-15N,N-t-Bocderivative; 106665-75-2; BOC-[15N]GLY-OH; 486701_ALDRICH
Molecular FormulaC7H13NO4
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)O
InChIInChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i8+1
InChIKeyVRPJIFMKZZEXLR-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Gly-OH-15N Product Specifications


Boc-Gly-OH-15N [N-(tert-Butoxycarbonyl)glycine-15N, CAS 106665-75-2] is a singly 15N-labeled N-Boc-protected glycine derivative. It carries 98 atom % 15N isotopic enrichment at the backbone nitrogen and a chemical purity of 99% (CP), producing a mass shift of M+1 (molecular weight 176.18 Da) versus the unlabeled analog Boc-Gly-OH (CAS 4530-20-5, MW 175.18 Da) . Its melting point of 86–89 °C is identical to that of the unlabeled parent, confirming structural isomorphism and phase-behavior equivalence . Boc-Gly-OH-15N is consistently listed among the standard Boc-, Z-, and Fmoc-protected 15N- and 13C-labeled amino acid derivatives catalogued for peptide synthesis applications [1].

1
Quantitation
Co-eluting SIL-IS for LC-MS/GC-MS workflows
2
Synthesis
Boc/Bzl SPPS-compatible labeled glycine building block
3
Spectroscopy
15N-enriched probe for solid-state NMR tensor studies

Why Substitution of Boc-Gly-OH-15N Fails


The decision to procure Boc-Gly-OH-15N rather than a closely related analog hinges on three non-interchangeable attributes: (i) the +1 Da mass shift, which is indispensable for stable-isotope internal standard (SIL-IS) quantitation in mass spectrometry and cannot be provided by unlabeled Boc-Gly-OH ; (ii) the Boc protecting group, which is acid-labile and orthogonal to the base-labile Fmoc group, dictating compatibility with Boc/Bzl solid-phase peptide synthesis (SPPS) rather than Fmoc/tBu SPPS – Fmoc-Gly-OH-15N cannot substitute in Boc-chemistry protocols ; and (iii) the single 15N label with M+1 shift, which produces simpler mass spectra than dual 13C/15N-labeled variants (M+2 or M+3), reducing spectral congestion in multi-analyte quantitation workflows while retaining sufficient mass separation from the unlabeled analyte . These orthogonal chemistries and distinct isotopic signatures mean that choosing the wrong protected, labeled glycine directly compromises the peptide assembly strategy, the accuracy of internal-standard-based quantification, or both.

Mass shift Unlabeled Boc-Gly-OH provides no mass shift and cannot serve as a co-eluting SIL-IS; quantitation workflows require the M+1 isotopologue.
Chemistry Fmoc-Gly-OH-15N is incompatible with Boc/Bzl SPPS; substituting the protecting group forces a complete change in resin, cleavage, and side-chain strategy.
Isotopologue Dual- or triple-labeled variants produce M+2/M+3 shifts that may add spectral complexity in multi-analyte panels; the single-label M+1 isotopologue supports simpler MS interpretation.

Boc-Gly-OH-15N Differentiation Evidence


M+1 Mass Shift for SIL-IS Quantitation

Boc-Gly-OH-15N exhibits a mass shift of exactly M+1 relative to the unlabeled Boc-Gly-OH (MW 175.18 vs. 176.18 Da), qualifying it as a co-eluting stable-isotope-labeled internal standard (SIL-IS) for LC-MS and GC-MS quantitation workflows . Unlabeled Boc-Gly-OH (CAS 4530-20-5, Sigma-Aldrich Product No. 15420) provides no mass shift and is isobaric with the target analyte, eliminating its utility as an internal standard in mass-spectrometry-based assays . The MedChemExpress technical specification explicitly states that Boc-Glycine-15N 'can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS' . In contrast, the unlabeled Boc-Gly-OH datasheet lists no such capability .

M+1 Mass Shift for SIL-IS
Head-to-head
Boc-Gly-OH-15N: M+1 (176.18 Da)+1 Da
SIL-IS-compatible co-eluting quantitation standard
Unlabeled analog yields M+0 and is isobaric with target analyte
Stable-isotope dilution mass spectrometry Internal standard quantitation Peptide impurity analysis

Boc vs. Fmoc Orthogonal Protecting Group Chemistry

Boc-Gly-OH-15N carries an acid-labile tert-butoxycarbonyl group cleaved by trifluoroacetic acid (TFA), making it compatible exclusively with Boc/Bzl solid-phase peptide synthesis (SPPS) . Fmoc-Gly-OH-15N (CAS 125700-33-6) carries a base-labile 9-fluorenylmethoxycarbonyl group cleaved by piperidine, compatible only with Fmoc/tBu SPPS [1]. As physical evidence of their chemical distinctness, Boc-Gly-OH-15N melts at 86–89 °C , while Fmoc-Gly-OH-15N melts at 174–175 °C [2] – an 88 °C differential that reflects fundamentally different crystal packing and intermolecular forces. The two compounds are not interchangeable in any peptide synthesis protocol; Boc-chemistry is recommended for long or difficult sequences and base-sensitive peptides, while Fmoc-chemistry is preferred for acid-sensitive peptides .

Boc vs. Fmoc Chemistry
Head-to-head
Boc: mp 86–89 °C (TFA-cleavable)Δ88 °C
Orthogonal deprotection dictates SPPS protocol compatibility
Fmoc-Gly-OH-15N: mp 174–175 °C, base-labile, incompatible with Boc/Bzl SPPS
Solid-phase peptide synthesis Protecting group strategy Boc/Bzl chemistry

Isotopic Enrichment and Chemical Purity Comparison

Boc-Gly-OH-15N (Sigma-Aldrich Product No. 486701) is specified with 98 atom % 15N isotopic enrichment and 99% chemical purity (CP) . For comparison, the Fmoc analog Fmoc-Gly-OH-15N (CAS 125700-33-6, Sigma-Aldrich) carries the same 98 atom % 15N enrichment but is offered at a nominal purity specification of ≥98% [1]. The unlabeled Boc-Gly-OH (CAS 4530-20-5) is specified at ≥99.0% (T) purity but has 0 atom % 15N enrichment . Within the class of Boc-Gly-OH isotopomers, the 15N single-label version achieves a favorable balance of high chemical purity (99% CP) and sufficient isotopic enrichment for unambiguous MS quantification, without the additional expense of dual 13C/15N labeling .

Enrichment & Purity
Specification review
98 atom % 15N / 99% (CP)
Supports unambiguous MS quantitation with low unlabeled interference
Fmoc analog: 98 atom % 15N, ≥98% purity; unlabeled: 0% 15N
Isotopic purity Chemical purity Procurement specification

Single-Label Isotopologue for Simpler MS Spectra

In the Sigma-Aldrich product comparison table, four Boc-Gly-OH isotopomers are listed side by side: Boc-Gly-OH-15N (486701) with M+1 mass shift, Boc-Gly-OH-1-13C,15N (587737) with M+3, Boc-Gly-OH-2-13C,15N (489557) with M+2, and Boc-Gly-OH-13C2,15N (486698) with M+3 . All carry 98 atom % 15N isotopic enrichment and are specified as 'bio NMR: suitable' . The M+1 isotopomer produces a single dominant isotopic peak separated by 1 Da from the unlabeled analyte, whereas the M+3 isotopomer generates a mass shift that may overlap with naturally occurring 13C isotopologue peaks of other peptides, complicating spectral interpretation in multi-analyte panels [1]. The M+1 shift of Boc-Gly-OH-15N therefore offers the optimal balance of unambiguous MS resolution and minimal spectral complexity for single-residue glycine quantitation.

Single-Label Spectra
Head-to-head
M+1: 1 labeled atom, 1 isotopologue peak
Reduced spectral congestion vs. M+2/M+3 dual-labeled variants
Ranked among four Boc-Gly-OH isotopomers for spectral simplicity
Isotopologue selection Mass spectrometry Spectral simplicity

Solid-State 15N NMR Utility for Chemical Shift Tensors

Boc-Gly-OH-15N has been incorporated into Boc-glycylglycyl[15N]glycine benzyl ester to determine the 15N chemical shift tensor via 15N-2H dipolar coupling in solid-state NMR, as reported by Hiyama et al. in the Journal of the American Chemical Society (1988) [1]. This foundational study used the 15N-labeled Boc-glycine residue to measure the principal values of the 15N chemical shielding tensor in two crystalline phases, providing reference data still cited in contemporary protein NMR structural biology (>225 citations) [2]. The Sigma-Aldrich technical specification explicitly tags Boc-Gly-OH-15N as 'bio NMR: suitable,' confirming its validated utility for NMR applications . By contrast, the unlabeled Boc-Gly-OH lacks the NMR-active 15N nucleus (natural abundance ~0.37%) and cannot support 15N direct-detection experiments .

Solid-State 15N NMR
Reported
15N chemical shift tensor determination (JACS 1988)
Enables 15N direct-detection experiments for peptide conformation
~265-fold signal enhancement over natural-abundance 15N (0.37%)
Solid-state NMR 15N chemical shift tensor Peptide backbone conformation

Boc-Gly-OH-15N Priority Application Scenarios


SIL-IS LC-MS/MS Quantitation for Impurity Profiling

In pharmaceutical quality control workflows, Boc-Gly-OH-15N (M+1) serves as a co-eluting SIL-IS for quantifying residual Boc-Gly-OH or its peptide conjugates in drug substance batches. The +1 Da mass shift ensures baseline chromatographic co-elution with the analyte while enabling unambiguous MS discrimination, directly supported by vendor specification of MS internal-standard suitability . Compared to unlabeled Boc-Gly-OH, which cannot function as an internal standard, the 15N-labeled compound enables method validation per ICH Q2(R1) guidelines for accuracy, precision, and recovery.

Boc-SPPS of 15N-Labeled Peptide Probes

For laboratories synthesizing 15N-labeled peptides on Boc/Bzl resin (e.g., difficult sequences, base-sensitive peptides, or peptides with acid-stable side-chain modifications), Boc-Gly-OH-15N is the only 15N-labeled glycine building block compatible with this SPPS strategy . Fmoc-Gly-OH-15N cannot substitute because its base-labile deprotection is orthogonal to Boc chemistry. The 98 atom % 15N enrichment at each incorporated glycine residue provides site-specific NMR probes for protein structure elucidation [1].

Solid-State 15N NMR for Peptide Conformation Analysis

Building on the foundational JACS 1988 study by Hiyama et al., Boc-Gly-OH-15N is used to introduce 15N labels at glycine positions in synthetic model peptides for solid-state NMR characterization of 15N chemical shift anisotropy (CSA) tensors [2]. The 15N enrichment (98 atom %) yields a ~265-fold signal enhancement over natural-abundance 15N (0.37%), enabling 15N-2H dipolar coupling measurements and 15N direct-detection experiments that are impractical with unlabeled material . This application is critical for validating computational predictions of peptide backbone conformation in structural biology.

Cost-Effective Single-Residue 15N Labeling for Bioanalysis

When a study requires only a single 15N-labeled glycine residue for metabolic tracing or peptide quantitation, the M+1 mass shift of Boc-Gly-OH-15N provides adequate MS separation without the additional procurement cost and spectral complexity of dual- or triple-labeled isotopomers . The Sigma-Aldrich comparison table confirms that all four labeled Boc-Gly-OH variants carry equivalent 98 atom % 15N enrichment, but the single-labeled compound produces the simplest isotopic envelope (M+1 only), reducing interference from naturally occurring 13C isotopologues in complex biological matrices .

Application
Selection Property
Validation Focus
SIL-IS LC-MS/MS impurity profiling
M+1 co-eluting internal standard suitability
Accuracy, precision, and recovery per ICH Q2(R1) context
Boc/Bzl SPPS of 15N-labeled peptides
Acid-labile Boc protecting group compatibility
Site-specific 15N incorporation and coupling efficiency
Solid-state 15N NMR conformation analysis
98 atom % 15N enrichment for direct detection
15N CSA tensor measurement and dipolar coupling experiments
Single-residue 15N labeling for bioanalysis
M+1 isotopic envelope simplicity
Minimal 13C isotopologue interference in complex matrices

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